![molecular formula C14H28N2O2 B6340433 tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-56-5](/img/structure/B6340433.png)

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

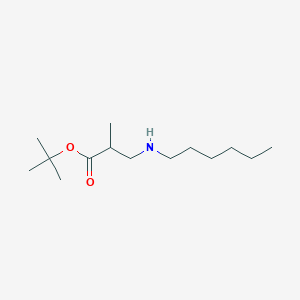

The compound is a derivative of tert-butyl carbamate, which is a common protecting group in organic synthesis . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group, with the nitrogen atom also bonded to a 2-methyl-3-aminopropane group .Chemical Reactions Analysis

As a carbamate, this compound would likely undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamates are generally stable and resistant to hydrolysis, while pyrrolidines are basic due to the nitrogen atom .Aplicaciones Científicas De Investigación

Targeted Kinase Inhibition: TBSI is a kinase inhibitor, particularly targeting Janus kinase 2 (JAK2). It has been investigated for its potential in treating myeloproliferative neoplasms and other hematological disorders .

Treatment of Myelofibrosis: TBSI (also known as Fedratinib ) has been studied as a treatment for post-essential thrombocythemia myelofibrosis. Its ability to modulate JAK2 signaling pathways makes it a potential therapeutic option .

Organic Synthesis and Chemical Reactions

TBSI serves as an intermediate in various synthetic pathways. Researchers have explored its utility in the following contexts:

Complex Molecule Synthesis: TBSI has been employed in the synthesis of complex drug-like molecules using highly functionalized organozinc reagents .

Asymmetric Hydrogenation: A novel rhodium-catalyzed asymmetric hydrogenation process involving TBSI has been reported, leading to the formation of a tertiary carbinamide .

Antibiotic Development

TBSI plays a role in the synthesis of ceftolozane, an antibiotic used to combat bacterial infections. Its strategic placement in the synthetic pathway contributes to the overall efficiency of ceftolozane production .

Conclusion

TBSI’s diverse applications highlight its versatility and potential impact across multiple scientific domains. Further research and exploration are essential to fully unlock its capabilities.

PDBeChem: TBSI Synthesis of Complex Druglike Molecules by the Use of Highly Functionalized Bench-Stable Organozinc Reagents Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate Orphan Designation for TBSI in Myelofibrosis Treatment

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target jak2v617f, a mutation found in various types of leukemia .

Mode of Action

It can be inferred from related compounds that it may inhibit the proliferation of cells expressing the jak2v617f mutation .

Biochemical Pathways

Based on the potential target (jak2v617f), it can be inferred that the compound may affect the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA.

Result of Action

Based on the potential target (jak2v617f), it can be inferred that the compound may inhibit the proliferation of cells expressing this mutation .

Propiedades

IUPAC Name |

tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSXCKGFZTWVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)

![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)